molecular formula C28H25N3O4 B8020453 Fmoc-d-his(bzl)-oh

Fmoc-d-his(bzl)-oh

Cat. No.: B8020453
M. Wt: 467.5 g/mol
InChI Key: AZBCBZPTQNYCPF-AREMUKBSSA-N
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Description

Fmoc-d-histidine(benzyl)-OH: is a derivative of histidine, an essential amino acid. The compound is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The benzyl (Bzl) group is used to protect the imidazole side chain of histidine. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-histidine(benzyl)-OH typically involves the following steps:

    Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected using a benzyl group. This is achieved by reacting histidine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Fmoc Protection: The amino group of the protected histidine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to form Fmoc-d-histidine(benzyl)-OH.

Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-d-histidine(benzyl)-OH can be scaled up using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a solution of piperidine in dimethylformamide (DMF). The benzyl group can be removed by hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Fmoc-d-histidine(benzyl)-OH can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation with Pd/C for benzyl removal.

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Major Products:

    Deprotection: Removal of the Fmoc group yields d-histidine(benzyl)-OH. Further removal of the benzyl group yields d-histidine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-d-histidine(benzyl)-OH is widely used in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry.

Biology:

    Protein Engineering: It is used in the synthesis of modified proteins for studying protein structure and function.

Medicine:

    Drug Development: Peptides synthesized using Fmoc-d-histidine(benzyl)-OH can be used as therapeutic agents or as tools for drug discovery.

Industry:

    Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

The primary function of Fmoc-d-histidine(benzyl)-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the imidazole side chain of histidine, ensuring that it remains intact during the synthesis. Once the peptide synthesis is complete, these protecting groups can be removed under mild conditions, yielding the desired peptide.

Comparison with Similar Compounds

    Fmoc-l-histidine(benzyl)-OH: Similar to Fmoc-d-histidine(benzyl)-OH but with the l-isomer of histidine.

    Fmoc-d-histidine(Trt)-OH: Uses a trityl (Trt) group instead of a benzyl group for side chain protection.

    Fmoc-d-histidine(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.

Uniqueness:

    Fmoc-d-histidine(benzyl)-OH: is unique due to its specific combination of protecting groups, which provide stability and ease of removal. The d-isomer of histidine is also less common than the l-isomer, making this compound particularly useful in certain specialized applications.

Properties

IUPAC Name

(2R)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCBZPTQNYCPF-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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